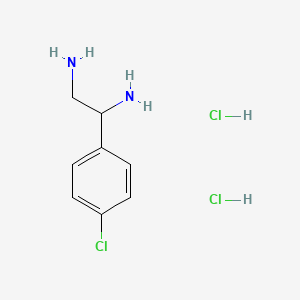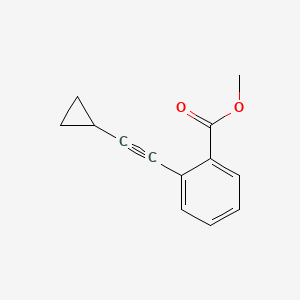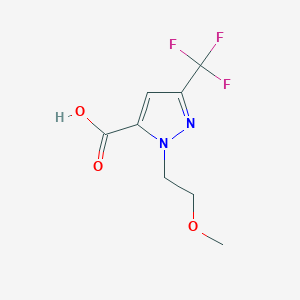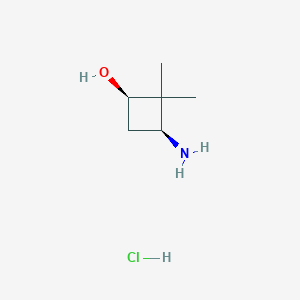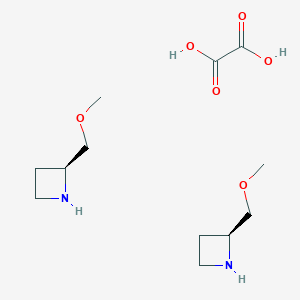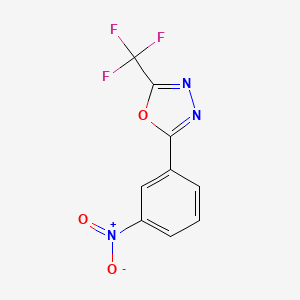
2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
The compound “2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a nitrophenyl group (a phenyl ring with a nitro group attached) and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) .
Molecular Structure Analysis
The molecular structure of “2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” would be characterized by the presence of the oxadiazole ring, the nitrophenyl group, and the trifluoromethyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of “2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” would likely be influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups, as well as the presence of the oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” would be influenced by its molecular structure. For example, the presence of the nitro and trifluoromethyl groups could increase the compound’s polarity and influence its solubility .Wissenschaftliche Forschungsanwendungen
Therapeutic Worth and Applications
- Versatile Biological Activities: 1,3,4-Oxadiazole derivatives demonstrate a broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and more. Their ability to bind with different enzymes and receptors in biological systems through multiple weak interactions facilitates their application in treating various ailments (Verma et al., 2019).
Synthetic and Pharmacological Progress
- Chemical and Pharmacokinetic Properties: Recent research underscores the favorable physical, chemical, and pharmacokinetic properties of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Their hydrogen bond interactions with biomacromolecules significantly enhance their pharmacological activity, leading to antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities (Wang et al., 2022).
Material Science and Sensor Applications
- Metal-Ion Sensing Applications: The synthesis of 1,3,4-oxadiazole derivatives has been explored for potential applications beyond medicinal chemistry, including material science and organic electronics. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and effective coordination sites make them suitable for developing metal-ion sensors, showcasing their multifaceted applications (Sharma et al., 2022).
Safety And Hazards
Zukünftige Richtungen
The future research directions for “2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” would likely depend on its potential applications. For instance, if the compound shows promising biological activity, future research could focus on optimizing its structure for increased potency and selectivity .
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O3/c10-9(11,12)8-14-13-7(18-8)5-2-1-3-6(4-5)15(16)17/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFISTOMGAORHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



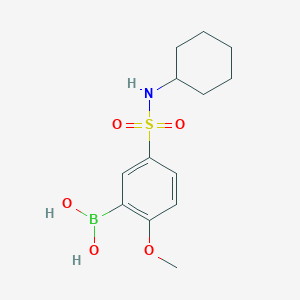
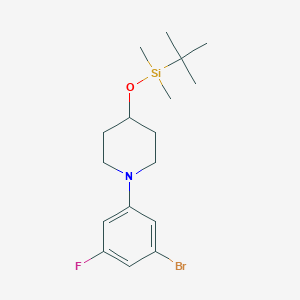
![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)
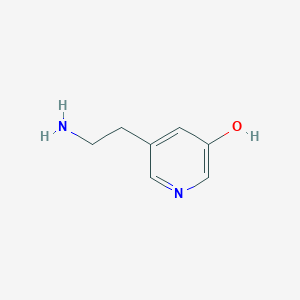
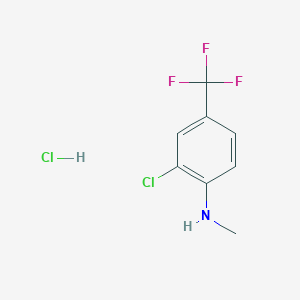
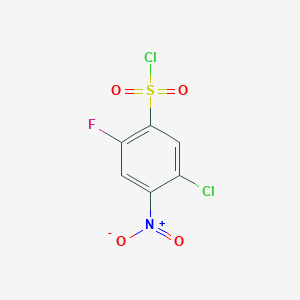
![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)
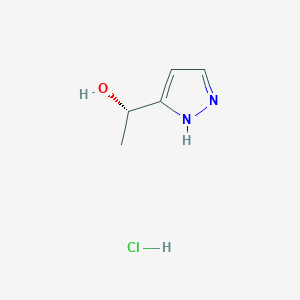
![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)
